molecular formula C6H12O6 B130407 An inositol CAS No. 488-58-4

An inositol

Cat. No.: B130407
CAS No.: 488-58-4
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inositol, often referred to as myo-Inositol, is a cyclic polyol and a fundamental precursor in the phosphoinositide signaling pathway. It serves as a structural component of membrane phospholipids and is a critical second messenger in intracellular signal transduction . Its derivative, phosphatidylinositol (4,5)-bisphosphate (PIP2), is a substrate for phospholipase C and phosphoinositide 3-kinase (PI3K), playing a key role in insulin signaling and calcium mobilization . Research indicates that inositol and its stereoisomers, including D-chiro-inositol and scyllo-inositol, have significant research value in several areas. A primary focus is on metabolic and endocrine research, particularly in studying Polycystic Ovary Syndrome (PCOS), where inositols are investigated for their insulin-sensitizing effects and direct role in modulating ovarian steroidogenesis . In neurological research, inositol is studied for its potential role in mood disorders, with evidence suggesting it may influence serotonin receptor sensitivity and GABA release . Furthermore, scyllo-inositol is being explored in Alzheimer's disease research for its ability to stabilize non-toxic forms of β-amyloid proteins . Emerging research also highlights the role of inositol metabolism in virology, as many viruses manipulate host phosphatidylinositol kinases and inositol phosphates for replication, positioning inositol pathways as a potential target for broad-spectrum antiviral development . This product is provided for laboratory research purposes only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human consumption uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
Record name myo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name neo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name muco-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chiro-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name allo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name scyllo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name epi-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
Record name myo-Inositol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Inositol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14887
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
Record name (-)-chiro-Inositol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-chiro-Inositol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydroxycyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6917-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inositol [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neo-inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Muco-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name epi-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scyllitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chiro-inositol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name allo-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-chiro-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol [Nonspecific isomer]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name chiro-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name scyllo-inositol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Inositol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13178
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-chiro-Inositol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15350
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 643-12-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Muco-Inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 643-12-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Inosite
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Inositol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name myo-Inositol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name myo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name neo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name muco-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chiro-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name allo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name scyllo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name epi-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myo-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1D-chiro-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Epi-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Muco-Inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1L-chiro-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allo-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name scyllo-Inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHIRO-INOSITOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CIS-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHIRO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MUCO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHIRO-INOSITOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SCYLLO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPI-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALLO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Inositol can be synthesized through enzymatic catalysis using starch and cellulose as substrates. The process involves a multi-enzyme reaction system that includes enzymes such as α-glucan phosphorylase, phosphoglucomutase, inositol-3-phosphate synthase, and inositol monophosphatase . The reaction conditions are optimized to enhance the yield of inositol from these substrates.

Industrial Production Methods: Industrial production of inositol typically involves the extraction from corn kernels. The process includes precipitation and hydrolysis of crude phytate to obtain inositol . This method is cost-effective and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Inositol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Reagents such as phosphoric acid and various enzymes are employed.

Major Products:

Scientific Research Applications

Polycystic Ovary Syndrome (PCOS)

Inositol, particularly myo-inositol (MI) and D-chiro-inositol (DCI), has been extensively studied for its efficacy in managing PCOS. Research indicates that inositol supplementation can enhance insulin sensitivity and regulate hormonal levels, thereby improving symptoms associated with PCOS.

  • Clinical Findings :
    • A systematic review of 26 randomized controlled trials (RCTs) involving 1,691 patients found that inositols significantly improved menstrual cycle regularity compared to placebo and showed non-inferiority to metformin, the standard treatment for insulin resistance in PCOS .
    • Inositol treatment resulted in reductions in body mass index (BMI), testosterone levels, and improvements in glucose metabolism .

Table 1: Summary of Inositol Effects on PCOS

ParameterEffect of InositolComparison to Metformin
Menstrual Cycle RegularityIncreased (Risk Ratio: 1.79)Non-inferior
BMIDecreased (-0.45)Non-inferior
Total Testosterone LevelsDecreased (-20.39 ng/dl)Non-inferior
Free Testosterone LevelsDecreased (-0.41 ng/dl)Non-inferior
SHBG LevelsIncreased (32.06 nmol/l)Superior

Weight Management

Inositol has been explored for its potential role in weight management and metabolic syndrome prevention. Studies suggest that it can aid in reducing BMI and improving metabolic profiles.

  • Findings : A systematic review indicated that inositol supplementation significantly lowered BMI among participants with metabolic syndrome .

Psychiatric Disorders

Inositol's role as a second messenger in the insulin signaling pathway extends to its applications in treating psychiatric disorders such as anxiety and depression.

  • Clinical Evidence :
    • Research demonstrates that high doses of inositol can alleviate symptoms of anxiety disorders and obsessive-compulsive disorder (OCD). In particular, it has been shown to enhance serotonin receptor sensitivity, which may contribute to its anxiolytic effects .

Table 2: Inositol's Impact on Psychiatric Conditions

ConditionEffect of InositolStudy Reference
Anxiety DisordersSymptom relief
Obsessive-Compulsive DisorderReduced severity

Cancer Research

Inositol is being investigated for its potential anticancer properties due to its antioxidant and anti-inflammatory effects.

  • Mechanism : Inositol may enhance immune function and reduce oxidative stress, which are critical factors in cancer progression . Preliminary studies suggest that it could play a role in cancer prevention strategies.

Neurodegenerative Diseases

Recent studies have highlighted the potential of inositols in delaying cognitive decline associated with aging and neurodegenerative diseases such as Alzheimer's disease.

  • Research Insights : Inositols may exert protective effects on neuronal health by modulating insulin signaling pathways and reducing oxidative stress .

Table 3: Potential Applications of Inositols in Neurodegenerative Disorders

DisorderPotential BenefitMechanism
Alzheimer's DiseaseCognitive protectionInsulin signaling modulation
General NeuroprotectionReduction of oxidative stressAntioxidant properties

Mechanism of Action

Inositol exerts its effects through various mechanisms:

Comparison with Similar Compounds

Key Differences :

  • IP3 vs. IP6: IP3 is a transient signaling molecule, while IP6 modulates long-term processes like genomic stability .
  • IP7 vs. IP6 : IP7 contains a high-energy diphosphate group, enabling direct protein pyrophosphorylation, unlike IP6 .

Inositol Angelates

These ester derivatives, isolated from Amoora dasyclada and Inula cappa, feature angelic acid substituents. Structural nuances determine bioactivity:

  • Compound 1 (C26H36O12) : Exhibits four ester groups and meta-hydroxyls; cytotoxic against cancer cells .
  • Compound 2/3: Isomers with adjacent vs. para-hydroxyls on the inositol ring; altered stereochemistry impacts enzyme interactions .

Comparison with IPs :

  • Bioactivity: Inositol angelates show cytotoxicity (IC50: 5–20 µM in cancer lines) but lack the antioxidant potency of IP6 .
  • Structural Complexity : Angelates’ esterification patterns hinder metabolic breakdown compared to phosphorylated IPs .

Stereoisomers of Inositol

The stereochemical arrangement of hydroxyl groups dictates functional specificity:

Isomer Hydroxyl Configuration Bioactivity Highlights
myo-Inositol 1 axial, 5 equatorial hydroxyls Insulin sensitization, PCOS therapy
scyllo-Inositol All equatorial hydroxyls Amyloid inhibition (e.g., Aβ42 in Alzheimer’s)
chiro-Inositol 3 axial hydroxyls Weak amyloid inhibition; role in insulin signaling

Functional Contrasts :

  • Amyloid Inhibition: myo-Inositol delays IAPP fibril formation (lag time increased by 2.06×), while scyllo-inositol is more effective against Aβ42 .
  • Therapeutic Use: myo-Inositol improves metabolic parameters in PCOS patients comparably to metformin .

Plant-Derived Inositol Derivatives

Taraxacum coreanum roots yield phenolic-coupled inositols with distinct bioactivities:

  • Compound 10 (IC50 = 30.3 µM) : Di-4-hydroxyphenylacetic acid derivative; moderate DPPH radical scavenging .
  • Compound 16 (Taraxinol): Unique triterpenoid-inositol hybrid; structural elucidation via NMR .

Key Research Findings and Contradictions

  • Antioxidant Activity: Inositol derivatives from T. coreanum show modest DPPH scavenging (36.9–56.8% inhibition), overshadowed by co-occurring lignans .
  • Amyloid Modulation: Inositol stereoisomers weakly inhibit IAPP vs. Aβ42, suggesting target-specific mechanisms .
  • Therapeutic Potential: IP6 + inositol enhances chemotherapy tolerance, but plant-derived inositols require structural optimization for clinical use .

Biological Activity

Inositol is a carbohydrate that plays a crucial role in various biological processes, particularly in cell signaling and metabolism. It exists in several forms, with myo-inositol being the most prevalent in biological systems. This article explores the biological activities of inositol, focusing on its roles in human health, its mechanisms of action, and relevant research findings.

Overview of Inositol

Inositol is often referred to as vitamin B8, although it is not classified as a vitamin since it can be synthesized by the body. It serves as a structural basis for a number of signaling molecules, particularly phosphoinositides, which are integral to cellular signaling pathways.

Forms of Inositol

  • Myo-Inositol : The most common form, involved in insulin signaling and cellular processes.
  • D-Chiro-Inositol : Plays a role in metabolic pathways and has been studied for its effects on insulin sensitivity.

1. Cell Signaling

Inositol phosphates are critical for various signaling pathways. They act as secondary messengers in the phosphoinositide signaling pathway, influencing cellular responses to hormones like insulin and growth factors.

2. Metabolic Regulation

Inositol is involved in lipid metabolism and glucose homeostasis. It has been shown to improve insulin sensitivity, making it beneficial for conditions such as:

  • Polycystic Ovary Syndrome (PCOS)
  • Gestational Diabetes
  • Metabolic Syndrome

3. Neurotransmission

Inositol plays a role in neurotransmitter signaling, particularly in the central nervous system. It has been studied for its potential benefits in treating mood disorders such as depression and anxiety.

Anti-Inflammatory Properties

Recent studies have demonstrated that inositol and its derivatives exhibit anti-inflammatory effects. For instance, certain inositol derivatives were tested against LPS-induced nitric oxide production, showing significant inhibition at varying concentrations (Table 1).

CompoundIC50 (µM)Activity Level
Compound 124.27 ± 1.82Moderate
Compound 231.66 ± 2.71Moderate
Compound 511.21 ± 0.14High
Compound 714.5 ± 1.22High

Source: MDPI

Role in Insulin Sensitivity

Inositol supplementation has been linked to improved insulin sensitivity and metabolic health. A review highlighted that myo-inositol could enhance phosphatidylinositol supply, thereby supporting endoplasmic reticulum function and alleviating conditions characterized by insulin resistance (Table 2).

ConditionBenefit of Inositol Supplementation
PCOSImproved ovarian function
GDMBetter glycemic control
MetSEnhanced metabolic profile

Source: Cambridge University Press

Cancer Research

Inositols have shown promising anticancer properties through various mechanisms:

  • Inhibition of cell cycle progression by affecting pRB phosphorylation.
  • Disruption of key signaling pathways involved in cancer progression (e.g., PI3K/Akt pathway).
  • Induction of apoptosis in cancer cells.

A study indicated that myo-inositol and its hexakisphosphate form (IP6) could inhibit growth and invasiveness across multiple cancer types, suggesting their potential as chemopreventive agents (Table 3).

Cancer TypeEffect of Inositols
Breast CancerReduced cell proliferation
Prostate CancerInhibited metastasis
Colorectal CancerInduced apoptosis

Source: Wiley Online Library

Case Study: PCOS Management

A clinical trial involving women with PCOS demonstrated that supplementation with myo-inositol improved ovarian function and reduced insulin resistance markers significantly compared to placebo groups.

Case Study: Cognitive Function

Research on elderly patients indicated that inositol supplementation may help mitigate cognitive decline associated with aging and neurodegenerative diseases like Alzheimer's, suggesting a protective role against oxidative stress.

Q & A

Q. How to address discrepancies in phytase-inositol synergy across animal species?

  • Methodological Answer : Conduct split-plot designs comparing poultry, swine, and ruminants. Measure inositol hexakisphosphate (InsP₆) degradation kinetics in vitro using standardized pH/temperature conditions. Use mixed-model ANOVA to account for species-specific digestive physiology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
An inositol
Reactant of Route 2
An inositol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.